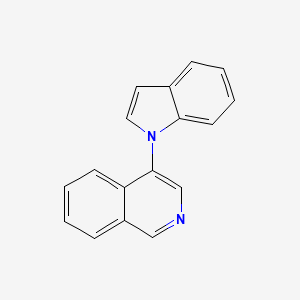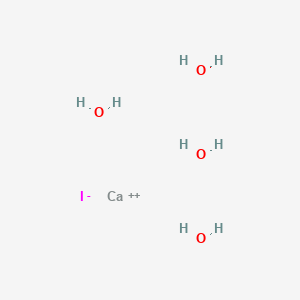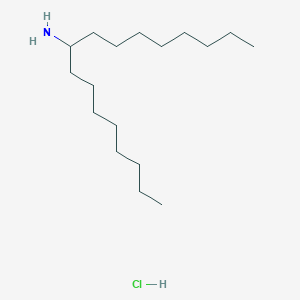
(5-Amino-5-oxopentyl)-trimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-5-oxopentyl)-trimethylazanium is a quaternary ammonium compound with a unique structure that includes an amino group and a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-5-oxopentyl)-trimethylazanium can be achieved through several methods. One common approach involves the reaction of a suitable precursor with trimethylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the quaternary ammonium structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions
(5-Amino-5-oxopentyl)-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
(5-Amino-5-oxopentyl)-trimethylazanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Amino-5-oxopentyl)-trimethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide: A similar compound used in amino acid analysis.
N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine: Another compound with similar structural features.
Uniqueness
(5-Amino-5-oxopentyl)-trimethylazanium is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
分子式 |
C8H19N2O+ |
|---|---|
分子量 |
159.25 g/mol |
IUPAC名 |
(5-amino-5-oxopentyl)-trimethylazanium |
InChI |
InChI=1S/C8H18N2O/c1-10(2,3)7-5-4-6-8(9)11/h4-7H2,1-3H3,(H-,9,11)/p+1 |
InChIキー |
IXJGGSSAULIMSL-UHFFFAOYSA-O |
正規SMILES |
C[N+](C)(C)CCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)

![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)


![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
methanone](/img/structure/B14124810.png)

![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)

![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)

![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)

